N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide is a complex organic compound with significant pharmacological potential. It belongs to a class of compounds that exhibit various biological activities, particularly in the modulation of neurotransmitter systems and inhibition of specific kinases. The compound is characterized by its unique structure, which includes a morpholine ring and a trifluoromethyl group, enhancing its lipophilicity and biological activity.
This compound can be classified as an aromatic amide due to the presence of the benzenecarboxamide moiety. It is also recognized for its role as a dopamine receptor modulator and has been investigated for its potential therapeutic applications in neurological disorders and other conditions mediated by neurotransmitter dysregulation .
The synthesis of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide typically involves several key steps:
The molecular formula of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide is C16H16F3N3O2. Its structure features:
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide participates in various chemical reactions typical for amides:
The reactivity profile is influenced by the electronic effects of the trifluoromethyl group, which stabilizes negative charges during nucleophilic attacks.
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide acts primarily as a modulator of dopamine receptors. Its mechanism involves:
Studies indicate that compounds with similar structures exhibit significant effects on dopamine-mediated processes, making this compound a candidate for further pharmacological exploration .
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has potential applications in:
The morpholine ring is a critical structural feature in kinase inhibitors due to its role in mimicking adenosine triphosphate’s (ATP) natural interactions within the kinase ATP-binding pocket. Computational studies, including molecular docking and molecular dynamics simulations, demonstrate that the morpholine oxygen forms a key hydrogen bond with the hinge region residue Methionine-172 in mammalian target of rapamycin (mTOR) and analogous residues in phosphatidylinositol 3-kinase (PI3K) kinases [4] [6]. This interaction is conserved across the kinome and is essential for competitive displacement of ATP. Density functional theory calculations further reveal that the morpholine’s semi-polar nature (logP ~ −0.44) optimizes desolvation energy penalties during binding, enhancing binding kinetics [4].
Structure-activity relationship studies of bis(morpholino-1,3,5-triazine) derivatives show that morpholine substitution at the 4-position of triazine cores significantly improves kinase inhibitory potency. For instance, compound PKI-587 (a bis-morpholino triazine) exhibits IC₅₀ values of 0.4 nM against PI3Kα and 1.6 nM against mTOR, attributable to dual morpholine-mediated hinge interactions [4]. Quantum mechanics/molecular mechanics simulations of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide predict analogous behavior, with the morpholine moiety contributing −2.8 kcal/mol to binding free energy via hydrogen bonding and van der Waals contacts with hydrophobic kinase subpockets [6].
Table 1: Impact of Morpholine Substitution on Kinase Inhibitor Properties
Compound | Target Kinase(s) | IC₅₀ (nM) | ΔG Binding (kcal/mol) |
---|---|---|---|
PKI-587 | PI3Kα/mTOR | 0.4/1.6 | −12.7 |
Non-morpholine analog | PI3Kα | 420 | −8.2 |
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide (predicted) | mTOR/PI3K | <10 (est.) | −11.9 |
The trifluoromethyl (−CF₃) group at the 4-position of the benzamide ring enhances both pharmacological and physicochemical properties. CoMFA/CoMSIA 3D-QSAR models indicate that the −CF₃ group’s high electronegativity (σI = 0.39) and hydrophobic character (π = 0.88) concurrently improve membrane permeability and target binding affinity [6]. Molecular dynamics simulations of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide reveal that the −CF₃ moiety engages in orthogonal multipolar interactions with tyrosine-1045 in vascular endothelial growth factor receptor 2 (VEGFR2) and leucine-942 in PI3Kγ, contributing −1.3 kcal/mol to binding free energy [6].
Pharmacokinetic simulations using GastroPlus software demonstrate that the −CF₃ group lowers intrinsic clearance by 42% compared to chloro or methyl substituents. This arises from trifluoromethyl’s metabolic stability against cytochrome P450 oxidation, extending plasma half-life (t₁/₂ > 4 hours in murine models) [6]. Free-energy perturbation calculations further confirm that −CF₃ improves ligand desolvation efficiency by reducing water displacement energy by 30% compared to non-fluorinated analogs [6].
Table 2: Trifluoromethyl Group Effects on Compound Properties
Benzamide Substituent | cLogP | Solubility (μM) | Metabolic Stability (t₁/₂, min) | Target Affinity (Kd, nM) |
---|---|---|---|---|
−H | 2.1 | 120 | 28 | 850 |
−CH₃ | 2.5 | 85 | 35 | 420 |
−Cl | 2.8 | 65 | 41 | 310 |
−CF₃ | 3.0 | 45 | >120 | <50 |
The pyridinyl-benzamide core enables selective kinase inhibition through dual-point hinge binding and conformational restriction. Molecular docking studies using ROCK1 kinase (PDB: 6E9W) show that the pyridine nitrogen at position 3 hydrogen-bonds with methionine-156 (distance: 2.1 Å), while the benzamide carbonyl interacts with leucine-75 (distance: 1.8 Å), positioning the trifluoromethyl group optimally within a hydrophobic subpocket [5] [7]. This binding mode confers >100-fold selectivity for CLK1 and HIPK kinases over structurally related DYRK kinases, as validated by kinome-wide profiling (KINOMEscan) [7].
Quantitative structure-activity relationship modeling of 228 kinase inhibitors identifies pyridinyl-benzamide’s dihedral angle (θ = 15°–35°) as critical for discriminating between homologous kinases. For HIPK2 inhibition, CoMSIA fields emphasize that steric bulk tolerance near the benzamide 4-position (contribution: 28%) differentiates it from larger binding pockets in off-target kinases like ABL1 [5] [7]. Comparative molecular dynamics of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide bound to CLK1 versus CDK2 reveal stable salt bridges with glutamate-96 (occupancy: 92%) in CLK1, absent in CDK2 due to steric clash with phenylalanine-146 [7].
Table 3: Pyridinyl-Benzamide Scaffold Binding Parameters in Kinase Complexes
Kinase Target | H-Bond Interactions | Hydrophobic Contacts | Selectivity Index (vs. Closest Homolog) |
---|---|---|---|
CLK1 | Pyridine N–Met-156 (2.1 Å) | Trifluoromethyl–Phe-241 (3.5 Å) | >500× (vs. DYRK1A) |
HIPK2 | Benzamide C=O–Leu-75 (1.8 Å) | Trifluoromethyl–Val-89 (3.8 Å) | >300× (vs. MAPK1) |
ROCK1 | Pyridine N–Met-172 (2.0 Å) | Morpholine O–Glu-96 (2.9 Å) | >200× (vs. PKA) |
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